molecular formula C14H19N3O3S B2366687 N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide CAS No. 1093974-07-2

N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide

Cat. No. B2366687
M. Wt: 309.38
InChI Key: LDCDYQWHQJEPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide is a useful research compound. Its molecular formula is C14H19N3O3S and its molecular weight is 309.38. The purity is usually 95%.
BenchChem offers high-quality N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Tautomeric Structures and Synthesis: The compound has been used in the synthesis of 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones, exhibiting distinct tautomeric structures in solutions (Kurasawa et al., 1989).
  • One-Pot Synthesis of Quinoxaline Derivatives: It has been utilized in a novel, environmentally friendly one-pot synthesis method for creating a range of N-heterocycle-fused quinoxalines (Xie et al., 2017).

Biological Activity

  • Sulfonamide-Based Hybrids: Sulfonamide hybrids, including those derived from N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide, have shown diverse pharmacological activities, such as antibacterial and antitumor effects (Ghomashi et al., 2022).
  • Anticancer Properties: Certain derivatives have been synthesized and tested for anticancer activity, particularly against liver cancer cells (Ghorab et al., 2015).
  • Antimicrobial Agents: Some compounds, including 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, have displayed notable antimicrobial activities (Biointerface Research in Applied Chemistry, 2019).

Methodological Developments

  • Iron-Promoted Synthesis: An iron-promoted method leveraging this compound has been developed for constructing pyrrolo[1,2-a]quinoxaline derivatives, demonstrating its utility in novel synthetic approaches (Wang et al., 2020).
  • 1,3-Dipolar Cycloaddition Reactions: It has been used in the synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxaline via 1,3-dipolar cycloaddition reactions, demonstrating its versatility in chemical transformations (Kim et al., 1990).

Chemical Properties and Analysis

  • Fluorinated Derivatives: The compound has been involved in the preparation of fluorinated derivatives of pyrido[2,3-b]- and pyrimido[4,5-b]quinoxalines, expanding its scope in the creation of novel fluorine-containing compounds (Charushin et al., 2001).

properties

IUPAC Name

N,N-dimethyl-6-oxo-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-16(2)21(19,20)10-6-7-12-11(9-10)15-14(18)13-5-3-4-8-17(12)13/h6-7,9,13H,3-5,8H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCDYQWHQJEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N3CCCCC3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide

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